|

REACTION_CXSMILES

|

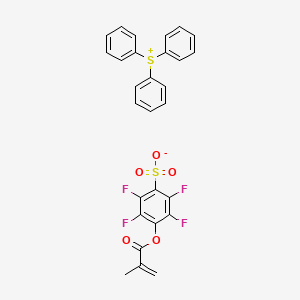

[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])[C:5]([F:15])=[C:4]([F:16])[C:3]=1[S:17]([O-:20])(=[O:19])=[O:18].[Na+].[Br-].[C:23]1([S+:29]([C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C(#N)C>[F:1][C:2]1[C:7]([F:8])=[C:6]([O:9][C:10](=[O:14])[C:11]([CH3:13])=[CH2:12])[C:5]([F:15])=[C:4]([F:16])[C:3]=1[S:17]([O-:20])(=[O:19])=[O:18].[C:36]1([S+:29]([C:23]2[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=2)[C:30]2[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=2)[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=1 |f:0.1,2.3,5.6|

|

|

Name

|

sodium 2,3,5,6-tetrafluoro-4-(methacryloyloxy)benzene sulfonate

|

|

Quantity

|

52 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=C(C(=C(C(=C1F)OC(C(=C)C)=O)F)F)S(=O)(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

42.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

|

Control Type

|

AMBIENT

|

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred at room temperature over the weekend

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

|

Type

|

ADDITION

|

|

Details

|

was added 300 mL

|

|

Type

|

DISTILLATION

|

|

Details

|

of distilled

|

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

|

Type

|

CUSTOM

|

|

Details

|

the organic layer was isolated

|

|

Type

|

WASH

|

|

Details

|

washed twice with a 1% solution of aqueous ammonium hydroxide (175 mL), and five times

|

|

Type

|

DISTILLATION

|

|

Details

|

with distilled

|

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

de-ionized water (250 mL), dried over sodium sulfate

|

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

|

Type

|

ADDITION

|

|

Details

|

A few crystals (about 12.5 mg) of hydroquinone were added

|

|

Type

|

DISTILLATION

|

|

Details

|

the solvent was completely distilled under reduced pressure

|

|

Type

|

CUSTOM

|

|

Details

|

to yield the product as a pale, yellow oil

|

|

Name

|

|

|

Type

|

|

|

Smiles

|

FC1=C(C(=C(C(=C1F)OC(C(=C)C)=O)F)F)S(=O)(=O)[O-].C1(=CC=CC=C1)[S+](C1=CC=CC=C1)C1=CC=CC=C1

|

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |